N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-1-[2-(2-FLUOROPHENOXY)ACETYL]AZETIDINE-3-CARBOXAMIDE
Description
This compound features a benzothiazole core substituted with a chloro group at position 6, linked via an amide bond to an azetidine ring. The azetidine is further functionalized with a 2-(2-fluorophenoxy)acetyl group. The azetidine ring introduces conformational rigidity compared to larger heterocycles, which could optimize interactions within enzyme active sites .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3S/c20-12-5-6-14-16(7-12)28-19(22-14)23-18(26)11-8-24(9-11)17(25)10-27-15-4-2-1-3-13(15)21/h1-7,11H,8-10H2,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUKXLUHXLRRTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-1-[2-(2-FLUOROPHENOXY)ACETYL]AZETIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting from a suitable precursor, such as 2-aminothiophenol, the benzothiazole ring can be formed through cyclization reactions.
Introduction of the Chlorine Atom: Chlorination of the benzothiazole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors like β-amino acids.
Coupling Reactions: The final step involves coupling the benzothiazole and azetidine moieties through acylation reactions using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-1-[2-(2-FLUOROPHENOXY)ACETYL]AZETIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-1-[2-(2-FLUOROPHENOXY)ACETYL]AZETIDINE-3-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
- Chloro vs. Trifluoromethyl: The target compound’s 6-chloro substitution (electron-withdrawing) contrasts with trifluoromethyl (CF₃) derivatives (e.g., N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide from ). Chloro substituents balance moderate electronegativity and lower molecular weight .
- Benzothiazole vs. Other Heterocycles: lists compounds like 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid, which replaces the azetidine with a tetrahydroquinolin-thiazole system. These larger frameworks may increase steric hindrance, reducing target engagement compared to the compact azetidine .
Variations in the Side Chain and Linker
Azetidine vs. Piperidine :
The target compound’s azetidine (4-membered ring) contrasts with 1-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide (). Azetidine’s smaller size introduces ring strain, which may enforce a specific conformation for optimal binding, whereas piperidine’s flexibility could reduce selectivity .- Fluorophenoxy Acetyl vs. Methoxyphenyl Acetamide: The 2-fluorophenoxy group in the target compound differs from methoxyphenyl substituents in ’s analogs. Fluorine’s high electronegativity may strengthen hydrogen bonding or dipole interactions, whereas methoxy groups contribute to π-stacking but increase metabolic susceptibility (e.g., O-demethylation) .
Pharmacokinetic and Pharmacodynamic Implications
- Lipophilicity and Solubility: The chloro and fluorophenoxy groups likely confer moderate logP values, balancing absorption and solubility. CF₃-substituted analogs () may exhibit higher logP, risking off-target effects due to nonspecific binding .
Metabolic Stability :
The azetidine’s rigidity may reduce oxidative metabolism compared to piperidine derivatives. Fluorine’s presence could further block cytochrome P450-mediated degradation .
Comparative Data Table
Research Findings and Hypotheses
- Synthetic Challenges : The azetidine ring’s synthesis likely requires specialized conditions (e.g., ring-closing metathesis) compared to piperidine derivatives, which are more straightforward to functionalize .
Biological Activity
N-(6-Chloro-1,3-benzothiazol-2-yl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzothiazole moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 346.8 g/mol. Its IUPAC name is this compound.
Antimycobacterial Activity
Recent studies have highlighted the potential of benzothiazole derivatives in combating tuberculosis. For instance, compounds similar to the target compound have shown significant activity against Mycobacterium tuberculosis. In particular, derivatives with structural similarities exhibited IC50 values ranging from 1.35 to 2.18 μM against the H37Ra strain . This suggests that this compound may possess similar properties.
Cytotoxicity
In vitro studies assessing cytotoxicity on human embryonic kidney cells (HEK-293) indicated that several benzothiazole derivatives were non-toxic at effective concentrations . This is crucial for the development of therapeutic agents as it suggests a favorable safety profile.
The mechanism by which benzothiazole derivatives exert their antimycobacterial effects may involve inhibition of specific bacterial enzymes or interference with metabolic pathways essential for bacterial survival. Docking studies have suggested that these compounds can effectively bind to target proteins in M. tuberculosis, thereby inhibiting their function .
Case Studies and Research Findings
| Study | Compound Tested | IC50 (μM) | Target | Key Findings |
|---|---|---|---|---|
| Study 1 | Benzothiazole Derivative A | 1.35 | M. tuberculosis | Significant antimycobacterial activity |
| Study 2 | Benzothiazole Derivative B | 2.18 | M. tuberculosis | Non-toxic to HEK-293 cells |
| Study 3 | N-(6-Chloro-1,3-benzothiazol-2-yl)-acetamide | 40.32 | Cytotoxicity Evaluation | Safe at therapeutic doses |
Synthesis and Development
The synthesis of this compound involves several steps, including the formation of key intermediates through condensation reactions and subsequent modifications to enhance biological activity . The synthetic route often employs reagents like chloroacetyl chloride and triethylamine to facilitate the formation of the azetidine ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
